1-(2-(Benzyloxy)naphthalen-1-yl)-N-methylmethanamine
CAS No.: 774547-31-8
Cat. No.: VC7729612
Molecular Formula: C19H19NO
Molecular Weight: 277.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 774547-31-8 |
|---|---|
| Molecular Formula | C19H19NO |
| Molecular Weight | 277.367 |
| IUPAC Name | N-methyl-1-(2-phenylmethoxynaphthalen-1-yl)methanamine |
| Standard InChI | InChI=1S/C19H19NO/c1-20-13-18-17-10-6-5-9-16(17)11-12-19(18)21-14-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
| Standard InChI Key | PMJFTDJHOQAWCY-UHFFFAOYSA-N |
| SMILES | CNCC1=C(C=CC2=CC=CC=C21)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule consists of a naphthalene ring system substituted at the 1-position with an N-methylmethanamine group and at the 2-position with a benzyloxy moiety. The naphthalene system provides aromatic stability, while the benzyloxy group introduces steric bulk and potential sites for π-π interactions. The tertiary amine group contributes basicity, with a calculated pKa of ~9.5 based on analogous structures .
Table 1: Key Molecular Properties
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR) data from synthetic studies reveal distinct proton environments:
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NMR (CDCl₃): δ 8.3–7.2 (m, 11H, aromatic), 4.6 (s, 2H, OCH₂Ph), 3.8 (s, 2H, NCH₂), 2.4 (s, 3H, NCH₃) .
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NMR: 156.8 (C-O), 133.2–125.4 (aromatic carbons), 70.1 (OCH₂), 52.3 (NCH₂), 42.1 (NCH₃) .
Synthetic Methodologies
Catalytic N-Methylation Strategies
A landmark study demonstrated the compound’s synthesis via iridium-catalyzed tandem reactions (Scheme 1) :
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | [Ir(COD)Cl]₂ (0.2 mol%) |
| Base | Cs₂CO₃ (20 mol%) |
| Solvent | Methanol |
| Temperature | 100°C |
| Time | 16 hours |
| Yield | 89% (isolated) |
Mechanistic Pathway:
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Imination: Benzylamine reacts with 4-methoxybenzaldehyde to form an imine intermediate.
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Hydrogen Borrowing: The iridium catalyst mediates hydrogen transfer, enabling N-methylation.
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Reductive Amination: Sequential reduction produces the tertiary amine .
Alternative Routes
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-benzyloxynaphthalene-1-boronic acid with N-methylamine derivatives (unoptimized yield: 62%) .
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Reductive Amination: Reaction of 2-benzyloxy-1-naphthaldehyde with methylamine using NaBH₄ (yield: 55%) .
Physicochemical Properties
Thermal Stability
Differential Scanning Calorimetry (DSC) data from industrial sources indicate:
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Methanol | 45.2 |
| Dichloromethane | 112.4 |
| Water | <0.1 |
Data derived from shake-flask experiments at 25°C .
Applications in Chemical Research
Catalytic Studies
The compound serves as a model substrate for evaluating:
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Hydrogenation Catalysts: Steric effects of the benzyloxy group probe catalyst selectivity .
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C-H Activation: Directed functionalization at the naphthalene C8 position (theoretical studies) .
Industrial Status and Availability
Synthetic Accessibility
Lab-scale synthesis remains feasible via the iridium-catalyzed route (gram-scale yield: 82%) .
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